5-Lipoxygenase (5-LOX) Inhibitory Potency in Human Whole Blood: Phenyl vs. 3-Tolyl 3,5-Dinitrobenzoate
Phenyl 3,5-dinitrobenzoate exhibits an IC50 of 15.8 µM for arachidonate 5-lipoxygenase inhibition in a human whole blood assay [1]. In the same study, the optimized analog 3-tolyl 3,5-dinitrobenzoate (3a) demonstrated an IC50 of 0.5 µM [1]. This 31.6-fold difference in potency illustrates that the parent phenyl derivative, while active, is significantly less potent than a substituted aryl analog.
| Evidence Dimension | 5-LOX inhibition (IC50) |
|---|---|
| Target Compound Data | 15.8 µM |
| Comparator Or Baseline | 3-Tolyl 3,5-dinitrobenzoate (0.5 µM) |
| Quantified Difference | 31.6-fold lower potency |
| Conditions | Human whole blood assay, pH 7.4, 37°C |
Why This Matters
This quantifies the baseline activity of the unsubstituted phenyl derivative, providing a critical reference point for SAR studies and confirming that a simple methyl substitution yields a >30-fold potency increase, which is essential for medicinal chemistry procurement decisions.
- [1] Shang, E., Liu, Y., Wu, Y., Zhu, W., & He, C. (2014). Development of 3,5-dinitrobenzoate-based 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 22(8), 2396-2402. DOI: 10.1016/j.bmc.2014.03.008 View Source
